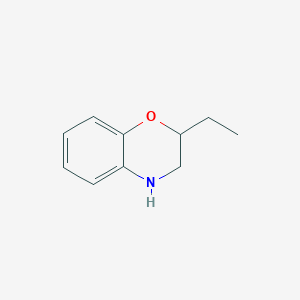

2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine

Übersicht

Beschreibung

2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula C10H13NO. It belongs to the class of benzoxazines, which are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound is characterized by a benzene ring fused with an oxazine ring, where the oxazine ring contains nitrogen and oxygen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with ethyl bromoacetate under basic conditions, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving the desired product efficiently .

Analyse Chemischer Reaktionen

Functionalization Reactions

The ethyl-substituted benzoxazine undergoes several functionalization reactions due to its nucleophilic nitrogen and electrophilic positions.

N-Alkylation and Acylation

The secondary amine in the benzoxazine ring reacts with alkyl halides or acyl chlorides under basic conditions:

Buchwald–Hartwig Amination

Palladium-catalyzed coupling introduces aryl groups at the 4-position:

-

Substrates: Substituted bromobenzenes

Reduction and Oxidation

The ethyl group and benzoxazine ring participate in redox reactions:

Borane-Mediated Reduction

Borane-THF complex reduces carbonyl intermediates to alcohols:

-

Conditions: Borane-THF, reflux, 4 hours

Swern Oxidation

Oxidizes alcohols to ketones:

-

Temperature: -60°C to room temperature

-

Application: Converts 3-hydroxyethyl derivatives to 3-keto analogs .

Lactam Formation

Halovalerylamino derivatives undergo cyclization to form fused lactam rings:

Ring-Opening with Nucleophiles

The benzoxazine ring reacts with nucleophiles (e.g., Grignard reagents) at the electrophilic oxygen site, though specific data for the ethyl derivative remains limited .

Comparative Reactivity

The ethyl group at the 2-position influences reactivity compared to other benzoxazines:

Challenges and Optimization

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Key Intermediates in Drug Development

The compound plays a crucial role as an intermediate in synthesizing various pharmaceutical agents. Notably, it has been investigated for its potential in developing anticancer drugs. Recent studies have shown that derivatives of 2-ethyl-3,4-dihydro-2H-1,4-benzoxazine exhibit significant anti-proliferative activity against multiple cancer cell lines, including PC-3 and MDA-MB-231, with IC50 values ranging from 7.84 to 16.2 µM .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of angiogenesis and interactions with estrogen receptors, similar to known isoflavones . This suggests that further structural optimization could enhance their efficacy as therapeutic agents.

Agricultural Chemistry

Agrochemical Formulations

In agricultural chemistry, this compound is utilized in formulating agrochemicals. Its properties allow for effective pest control while minimizing environmental impacts, making it an attractive option for sustainable agricultural practices . The compound's ability to enhance the efficacy of active ingredients in pesticides contributes to its importance in this field.

Material Science

Polymer Applications

The compound is incorporated into polymer formulations to improve mechanical properties and thermal stability. This application is particularly beneficial in creating durable materials used in construction and packaging industries . The incorporation of benzoxazine structures into polymers can lead to enhanced performance characteristics such as increased heat resistance and mechanical strength.

Cosmetic Applications

Skincare Formulations

In the cosmetic industry, this compound is valued for its antioxidant properties and ability to stabilize formulations . Its inclusion in skincare products appeals to consumers looking for effective and safe solutions that enhance product longevity and efficacy.

Summary Table of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate in drug synthesis | Potential anticancer activity |

| Agricultural Chemistry | Formulation of eco-friendly agrochemicals | Effective pest control with reduced environmental impact |

| Material Science | Incorporation into polymers | Improved mechanical properties and thermal stability |

| Cosmetics | Use in skincare formulations | Antioxidant benefits and enhanced product stability |

Case Studies

Pharmaceutical Case Study

A recent study highlighted the synthesis and evaluation of novel 4-aryl derivatives of this compound as potential anticancer agents. The study reported significant improvements in anti-proliferative activity with specific substitutions on the benzoxazine ring . This underscores the importance of structural modifications in enhancing biological activity.

Agricultural Case Study

Research focusing on the use of benzoxazines in agrochemicals has shown that formulations containing this compound can lead to better pest control outcomes compared to traditional methods. These findings support the compound's role in advancing sustainable agricultural practices by reducing reliance on harmful chemicals .

Wirkmechanismus

The mechanism of action of 2-ethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of human topoisomerase I, an enzyme involved in DNA replication and transcription. The compound binds to the enzyme, preventing it from relaxing supercoiled DNA, thereby inhibiting cell proliferation. This mechanism is particularly relevant in its potential anticancer applications .

Vergleich Mit ähnlichen Verbindungen

- 3,4-Dihydro-2H-1,4-benzoxazine

- 2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazine

- 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3-one

Comparison: Compared to other benzoxazines, 2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its ethyl group at the 2-position, which can influence its reactivity and physical properties. This structural variation can lead to differences in its chemical behavior, biological activity, and applications. For example, the presence of the ethyl group may enhance its solubility in organic solvents and modify its interaction with biological targets .

Biologische Aktivität

2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNO. The compound features a benzoxazine ring structure, which provides unique chemical properties that contribute to its biological activity. The ethyl group at the nitrogen atom enhances its reactivity and potential for functionalization.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Melting Point | Liquid at room temperature |

| Solubility | Soluble in organic solvents |

The primary biological activity of this compound is attributed to its interaction with human DNA topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription by alleviating torsional strain in DNA. Inhibition of this enzyme can lead to significant cellular effects, including apoptosis in cancer cells.

Biochemical Pathways

- Inhibition of DNA Topoisomerase I : The compound binds to the active site of topoisomerase I, preventing it from performing its function.

- Downregulation of Hypoxia-Induced Genes : It may also inhibit hypoxic tumors by affecting gene expression related to hypoxia, which is critical in cancer progression .

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Activity : By inhibiting DNA topoisomerase I, this compound shows promise as an anticancer agent.

- Antimicrobial Properties : Research indicates that derivatives of benzoxazines possess antibacterial and antifungal properties .

- Anti-inflammatory Effects : Some studies suggest that benzoxazines can modulate inflammatory pathways, offering potential therapeutic applications in inflammatory diseases .

Study 1: Anticancer Activity

A study demonstrated that this compound significantly inhibited the growth of cancer cell lines by inducing apoptosis through its action on DNA topoisomerase I. The IC values indicated a potent effect comparable to established chemotherapeutics.

Study 2: Antimicrobial Effects

Another research effort evaluated the antimicrobial activity of various benzoxazine derivatives, including this compound. The compound showed significant inhibition against several bacterial strains with minimum inhibitory concentration (MIC) values indicating effectiveness in preventing bacterial growth.

Eigenschaften

IUPAC Name |

2-ethyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h3-6,8,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGVUMQQASDBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435231 | |

| Record name | 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082930-33-3 | |

| Record name | 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.